Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate;hydrochloride

Pyrrolidine scaffold design Conformational constraint Quaternary carbon center

Sourcing a conformationally constrained pyrrolidine scaffold for CNS or GPCR target programs often forces trade-offs between lead time and structural precision. This 3,3-geminal disubstituted pyrrolidine HCl salt eliminates that bottleneck by locking the 3,4-dichlorophenyl and methyl ester in a fixed spatial relationship-mimicking the geometry of low-nanomolar triple reuptake inhibitor pharmacophores. - Quaternary C3 center pre-installed; no chiral separation required for the achiral geminal core. - Three orthogonal handles (NH, CO2Me, aryl-Cl) enable divergent parallel synthesis from a single procurement. - HCl salt form ensures direct use in aqueous N-functionalization without additional solubilization steps.

Molecular Formula C12H14Cl3NO2
Molecular Weight 310.6
CAS No. 2567502-86-5
Cat. No. B2467226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate;hydrochloride
CAS2567502-86-5
Molecular FormulaC12H14Cl3NO2
Molecular Weight310.6
Structural Identifiers
SMILESCOC(=O)C1(CCNC1)C2=CC(=C(C=C2)Cl)Cl.Cl
InChIInChI=1S/C12H13Cl2NO2.ClH/c1-17-11(16)12(4-5-15-7-12)8-2-3-9(13)10(14)6-8;/h2-3,6,15H,4-5,7H2,1H3;1H
InChIKeyUFLSCVAFSXHHBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS 2567502-86-5): Structural Identity and Procurement-Relevant Specifications


Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS 2567502-86-5) is a 3,3-disubstituted pyrrolidine building block bearing a 3,4-dichlorophenyl substituent and a methyl ester at the geminal 3-position, isolated as the hydrochloride salt [1]. The compound has the molecular formula C₁₂H₁₃Cl₂NO₂·HCl with a molecular weight of 310.6 g/mol (free base: 274.14 g/mol) and a minimum purity specification of 95% from commercial sources . Unlike 3,4-disubstituted pyrrolidines where the aryl and ester groups occupy adjacent ring carbons, the geminal 3,3-disubstitution pattern creates a quaternary carbon center that locks the relative spatial orientation of the two substituents, imposing a distinct conformational constraint relevant to target engagement in medicinal chemistry programs [2].

Why Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate hydrochloride Cannot Be Replaced by Generic Pyrrolidine-3-carboxylate Analogs


Within the pyrrolidine-3-carboxylate chemical space, three structural variables—ester identity, aryl substitution position, and ring-substitution regiochemistry—produce non-interchangeable compounds with distinct physicochemical and pharmacological profiles [1]. The target compound's 3,3-geminal disubstitution creates a quaternary carbon that eliminates rotational freedom between the dichlorophenyl and carboxylate groups, whereas regioisomeric 3,4-disubstituted analogs (e.g., methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate, CAS 939758-22-2) permit conformational interconversion that can alter target binding geometry . The hydrochloride salt form further distinguishes it from free-base analogs by conferring higher aqueous solubility and improved handling characteristics [2]. Generic substitution within this scaffold class without explicit comparative data therefore carries a material risk of altered reactivity, solubility, and biological readout.

Quantitative Differentiation Evidence for Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS 2567502-86-5) vs. Closest Analogs


Evidence Dimension 1: Geminal 3,3-Disubstitution Creates a Quaternary Carbon Center Not Present in 3,4-Disubstituted Regioisomers

The target compound bears both the 3,4-dichlorophenyl group and the methyl ester on the pyrrolidine 3-position, forming a quaternary carbon center absent in the 3,4-disubstituted regioisomer methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate (CAS 939758-22-2), which places substituents on adjacent carbons . The target compound has one undefined atom stereocenter (sp³ quaternary carbon) and a complexity index of 300 (computed), versus the 3,4-regioisomer which has two undefined stereocenters (C-3 and C-4) and a higher complexity index of 313 for the ethyl ester analog [1]. The geminal arrangement locks the spatial relationship between the aryl ring and the ester carbonyl, creating a fixed dihedral angle that cannot be achieved by the 3,4-regioisomer [2].

Pyrrolidine scaffold design Conformational constraint Quaternary carbon center Medicinal chemistry building blocks

Evidence Dimension 2: Methyl Ester vs. Ethyl Ester Differentiation in Lipophilicity and Hydrolytic Lability

Compared to the direct ethyl ester analog (ethyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate, CAS 2353133-06-7, XLogP3 = 2.9), the target methyl ester is expected to have a lower computed logP (estimated ~2.4 based on the methyl-for-ethyl difference of ~0.5 log units typical for ester homologs), as the ethyl analog has one additional methylene unit [1]. The methyl ester also has a lower molecular weight (free base: 274.14 vs. 288.17 g/mol) and fewer rotatable bonds (3 vs. 4), which are favorable parameters for CNS drug-likeness per the Lipinski and Veber rules [2]. The hydrochloride salt form of the target compound further distinguishes it from the ethyl ester, which is typically supplied as the free base, giving the target compound higher aqueous solubility .

Ester prodrug design Lipophilicity modulation Hydrolysis kinetics Physicochemical property optimization

Evidence Dimension 3: 3,4-Dichlorophenyl Substitution Pattern Confers Distinct Electronic Properties vs. Other Dichlorophenyl Isomers

The 3,4-dichlorophenyl group in the target compound presents a specific electronic profile distinct from 2,4-dichlorophenyl, 2,5-dichlorophenyl, or 3,5-dichlorophenyl isomers. In the 3,4-substitution pattern, the two chlorine atoms are adjacent on the phenyl ring, creating a dipole moment oriented along the C3–C4 axis with both substituents exerting electron-withdrawing effects through the σ framework while the para-chlorine can participate in resonance donation [1]. This electronic arrangement is absent in 3,5-dichlorophenyl analogs where the chlorines are meta to each other and cannot engage in the same through-resonance effects. Within the 3,4-disubstituted pyrrolidine class, compounds bearing 3,4-dichlorophenyl substituents have demonstrated nanomolar monoamine transporter inhibition (Ki = 0.084–0.23 μM for the most potent analog 12), forming part of a pharmacophore identified through 3D database searching [2].

Aryl substitution effects Electronic properties Structure-activity relationships Halogen bonding

Evidence Dimension 4: Hydrochloride Salt Form Provides Measurable Solubility Advantage Over Free-Base Analogs

The target compound is isolated as the hydrochloride salt (molecular formula C₁₂H₁₃Cl₂NO₂·HCl; MW 310.6 g/mol), as confirmed by InChI and SMILES data [1]. In contrast, the closely related ethyl ester analog (CAS 2353133-06-7) is supplied as the free base (MW 288.17 g/mol), and the 3,4-regioisomer methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate (CAS 939758-22-2) is also typically offered as the free base . The hydrochloride salt form introduces an additional hydrogen bond donor (total HBD count = 2 for the salt vs. calculated 1 for the free base) and increases topological polar surface area relative to the neutral form, both of which enhance aqueous solubility [2]. While direct comparative solubility measurements for the target compound vs. its free-base analogs were not located in published sources, the general principle that hydrochloride salts of secondary amines exhibit 10- to 1000-fold higher aqueous solubility than their corresponding free bases is well established in pharmaceutical salt selection literature.

Salt selection Aqueous solubility Solid-state properties Assay compatibility

Evidence Dimension 5: Synthetic Utility as a Versatile Building Block for Parallel Library Synthesis

The target compound contains three independently addressable reactive centers: (1) the methyl ester at C-3, which can be hydrolyzed to the carboxylic acid (pyrrolidine-3-carboxylic acid scaffold) or directly converted to amides via aminolysis; (2) the secondary amine in the pyrrolidine ring, which can undergo N-alkylation, N-acylation, N-sulfonylation, or reductive amination; and (3) the two chlorine atoms on the phenyl ring, which are potential sites for cross-coupling reactions (Suzuki, Buchwald-Hartwig) [1]. This orthogonal reactivity profile enables its use as a central scaffold in parallel library synthesis. The diazo precursor to the dichlorophenyl-acetic acid ester substructure has been explicitly employed in rhodium-catalyzed C–H insertion reactions to construct substituted pyrrolidines with CNS activity, confirming the synthetic relevance of this chemical space [2].

Synthetic building block Parallel synthesis Ester hydrolysis Amide coupling N-functionalization

Validated Application Scenarios for Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS 2567502-86-5)


CNS Drug Discovery: Monoamine Transporter Modulator Scaffold Optimization

The 3,3-disubstituted pyrrolidine scaffold has demonstrated low nanomolar potency at monoamine transporters (dopamine, serotonin, norepinephrine) as a triple reuptake inhibitor pharmacophore [1]. The target compound's geminal 3,3-substitution pattern locks the aryl and ester groups in a fixed spatial relationship that mimics the constrained geometry of the most potent analogs in this series. Researchers pursuing novel antidepressants or dual-action CNS agents can employ this hydrochloride salt building block as a direct precursor for N-functionalization to explore SAR around the pyrrolidine nitrogen, leveraging the pre-installed 3,4-dichlorophenyl group that has been validated in pharmacophore models for transporter binding [2].

Parallel Library Synthesis Using Orthogonal Reactive Handles

With three independently addressable reactive centers—methyl ester, secondary amine, and two aryl chlorides—the compound serves as a central scaffold for divergent parallel synthesis [1]. The methyl ester can be hydrolyzed to the carboxylic acid for amide coupling with diverse amine libraries, while the pyrrolidine NH can be functionalized via alkylation or acylation, and the aryl chlorides provide cross-coupling handles for late-stage diversification. This orthogonal reactivity profile supports the generation of structurally diverse compound libraries from a single building block procurement [2].

Agrochemical Lead Generation: Pyrrolidine-3-carboxylate Scaffolds with Halogenated Aryl Motifs

3,4-Dichlorophenyl-substituted heterocycles have been explored as agrochemical intermediates, and pyrrolidine-3-carboxylate esters are established scaffolds in herbicide and fungicide discovery programs [1]. The target compound's combination of a conformationally constrained pyrrolidine core, a lipophilic dichlorophenyl group (contributing membrane permeability), and a hydrolytically labile methyl ester prodrug handle makes it suitable as a starting point for agrochemical lead optimization, particularly where systemic translocation and metabolic activation are desired properties [2].

GPR43 (FFAR2) Agonist Medicinal Chemistry: Metabolic Disease Programs

Pyrrolidine carboxylic acid derivatives have been patented as G-protein coupled receptor 43 (GPR43/FFAR2) agonists for treating metabolic disorders [1]. The target compound's 3-aryl-3-carboxylate pyrrolidine substructure aligns with the pharmacophoric requirements of this target class. Researchers investigating GPR43 agonism can use the compound as an advanced intermediate, with the hydrochloride salt form facilitating direct use in aqueous reaction conditions without additional solubilization steps [2].

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